4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a hydroxy group, methoxy groups, and an imidazole ring
Preparation Methods
The synthesis of 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membranes . The antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar compounds to 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one include:
4-hydroxy-3,5-dimethoxybenzaldehyde: A precursor in its synthesis.
Thiosemicarbazide: Another precursor used in the synthesis.
2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide: A related compound with similar biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |
InChI |
InChI=1S/C14H16N2O4/c1-8-15-10(14(18)16(8)2)5-9-6-11(19-3)13(17)12(7-9)20-4/h5-7,17H,1-4H3 |
InChI Key |
WOPQYZBWDNTFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N1C |
Origin of Product |
United States |
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